molecular formula C14H8BrNO3 B1331614 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid CAS No. 296244-19-4

6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid

Cat. No.: B1331614
CAS No.: 296244-19-4
M. Wt: 318.12 g/mol
InChI Key: LZLBRWWWEBHEDO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific active sites on enzymes, potentially inhibiting or activating their functions. For example, it may interact with proteases, altering their activity and affecting protein degradation pathways. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This compound may act as an enzyme inhibitor, blocking the active site and preventing substrate binding. Alternatively, it can function as an activator, enhancing enzyme activity. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. It may undergo hydrolysis or oxidation, leading to the formation of degradation products that could have different biological activities. Long-term exposure to this compound may result in cumulative effects on cellular function, potentially altering cell viability, proliferation, or differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At high doses, it could induce toxic or adverse effects, including organ damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes, such as cytochrome P450s, leading to the formation of metabolites with different biological activities. This compound may also interact with cofactors, such as NADH or ATP, influencing metabolic flux and altering the levels of specific metabolites. Understanding the metabolic pathways of this compound is essential for elucidating its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported by specific transporters or binding proteins, facilitating its uptake into cells or its distribution to specific tissues. Additionally, this compound may accumulate in certain cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and quality control. Alternatively, this compound may be targeted to the lysosomes, influencing lysosomal function and autophagy .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, nano ZnO, and various acids and bases . The conditions often involve controlled temperatures and solvent-free environments to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinoline compounds .

Properties

IUPAC Name

6-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO3/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLBRWWWEBHEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501237728
Record name 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296244-19-4
Record name 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296244-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 500 ml three necked round bottom flask was added 5-bromoisatin (20 g) and 2-acetyl-furan (9.7 g) in ethanol (150 ml) followed by NaOH (9.2 g) in one lot and the resulting brown solution was allowed to stir at RT for 5 minutes. To the above reaction mixture was added water (5 ml) at RT and the reaction mixture was heated to reflux for 2 hours. The completion of the reaction was monitored on TLC using MDC:MeOH (9:1) as a mobile phase. After completion of the reaction, the reaction mixture was filtered hot and water (150 ml) was added to filtrate. The filtrate was then acidified with 5N HCl to pH 6.0-6.5 and the precipitate formed was filtered and washed with water (3*50 ml) followed by ethanol (2*10 ml) to yield 6-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid (20 g).
[Compound]
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20 g
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